

# **<sup>1</sup>H NMR and <sup>13</sup>C NMR analysis of 4-(Cyclohexyloxy)benzoic acid.**

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## **Compound of Interest**

Compound Name: 4-(Cyclohexyloxy)benzoic acid

Cat. No.: B090519

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An analysis of **4-(Cyclohexyloxy)benzoic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming its molecular structure. This application note provides detailed protocols for <sup>1</sup>H and <sup>13</sup>C NMR analysis, along with an interpretation of the resulting spectral data.

## **Experimental Protocols**

### **Materials and Equipment**

- **4-(Cyclohexyloxy)benzoic acid**
- Deuterated chloroform (CDCl<sub>3</sub>) or Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)[1]
- 5 mm NMR tubes[2][3]
- Pasteur pipette with glass wool
- Vortex mixer
- NMR Spectrometer (e.g., Bruker Avance-400 or equivalent, operating at 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C)[1]
- Tetramethylsilane (TMS) as an internal standard[4][5]

### **Sample Preparation**

A well-prepared sample is essential for acquiring high-quality NMR spectra. The sample must be dissolved in a deuterated solvent to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum, and the solution should be free of any particulate matter.<sup>[6]</sup>

- **Weighing the Sample:** For a standard 5 mm NMR tube, weigh approximately 5-25 mg of **4-(Cyclohexyloxy)benzoic acid** for  $^1\text{H}$  NMR analysis and 50-100 mg for  $^{13}\text{C}$  NMR analysis.<sup>[7]</sup>
- **Dissolution:** Transfer the weighed solid into a small, clean vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .<sup>[2][6]</sup> The choice of solvent can affect chemical shifts.<sup>[3]</sup>
- **Homogenization:** Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if the compound has low solubility at room temperature.<sup>[7]</sup>
- **Filtering and Transfer:** To remove any suspended particles that can degrade spectral quality, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be between 40-50 mm.<sup>[2]</sup>
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) to the NMR tube to serve as an internal reference for chemical shifts ( $\delta = 0.00$  ppm).<sup>[4][5]</sup>
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly.

## NMR Data Acquisition

The following are general parameters for data acquisition. These may need to be optimized based on the specific instrument and sample concentration.

- **Spectrometer Setup:** Insert the sample into the spectrometer. The instrument's software will perform locking (to the deuterium signal of the solvent) and shimming (optimization of the magnetic field homogeneity).<sup>[6]</sup>
- **$^1\text{H}$  NMR Acquisition Parameters:**
  - **Pulse Program:** Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
  - Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate quantitative analysis.
  - Number of Scans: 8-16 scans, depending on the sample concentration.
  - **<sup>13</sup>C NMR Acquisition Parameters:**
    - Pulse Program: Standard single-pulse with proton decoupling.
    - Acquisition Time: 1-2 seconds.
    - Relaxation Delay (d1): 2 seconds.
    - Number of Scans: 1024-4096 scans, as the <sup>13</sup>C nucleus is much less sensitive than <sup>1</sup>H.
- [8]

## Data Presentation and Analysis

The chemical structure of **4-(Cyclohexyloxy)benzoic acid** contains a benzoic acid moiety and a cyclohexyl group linked by an ether bond. This structure gives rise to distinct signals in both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

## Predicted <sup>1</sup>H NMR Data

The proton NMR spectrum is characterized by signals from the aromatic protons, the methine proton of the cyclohexyl ring adjacent to the oxygen, and the remaining methylene protons of the cyclohexyl ring.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2', H-6'	~7.9 - 8.1	Doublet (d)	~8-9	2H
H-3', H-5'	~6.9 - 7.1	Doublet (d)	~8-9	2H
H-1	~4.3 - 4.6	Multiplet (m)	-	1H
H-2, H-6 (axial/equatorial)	~1.2 - 2.1	Multiplet (m)	-	4H
H-3, H-5 (axial/equatorial)	~1.2 - 2.1	Multiplet (m)	-	4H
H-4 (axial/equatorial)	~1.2 - 2.1	Multiplet (m)	-	2H
-COOH	~10 - 13	Broad Singlet (br s)	-	1H

Note: The protons on the cyclohexyl ring (H-2 to H-6) will appear as a series of complex, overlapping multiplets in the aliphatic region.

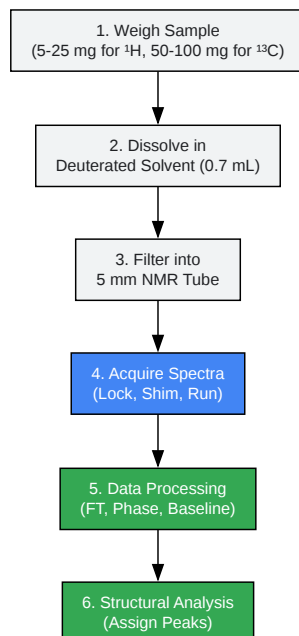
## Predicted $^{13}\text{C}$ NMR Data

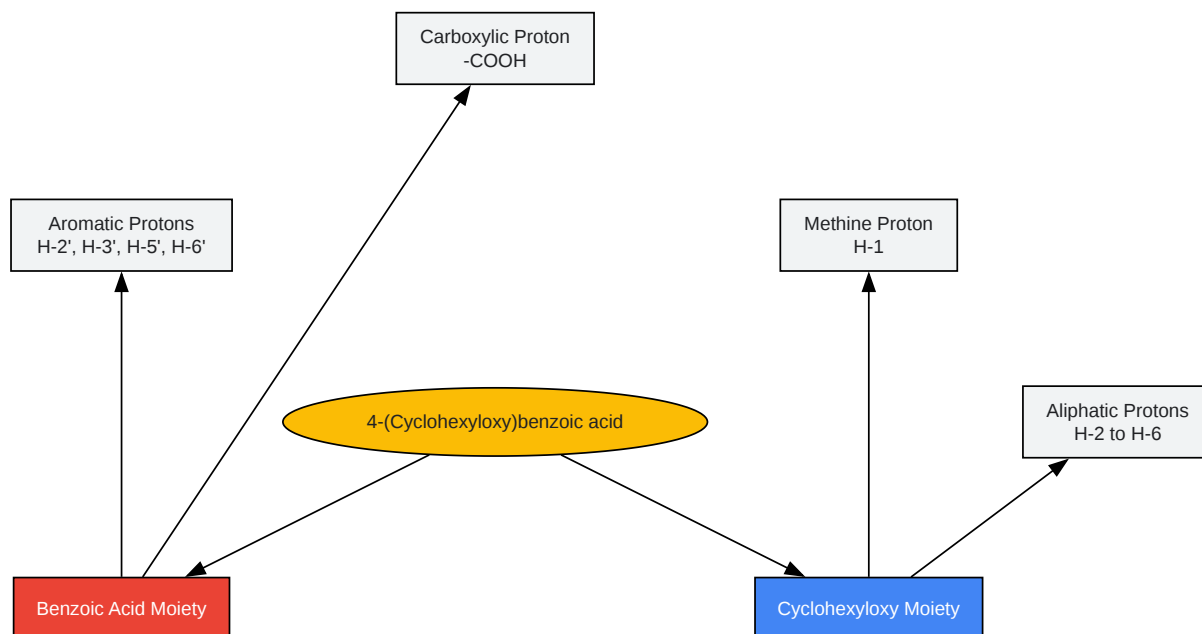
The  $^{13}\text{C}$  NMR spectrum provides information on each unique carbon environment in the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
-COOH	~167 - 172
C-4'	~160 - 164
C-2', C-6'	~131 - 133
C-1'	~122 - 125
C-3', C-5'	~114 - 116
C-1	~75 - 78
C-2, C-6	~31 - 33
C-3, C-5	~23 - 25
C-4	~25 - 27

## Visualizations

The following diagrams illustrate the experimental workflow and the logical assignment of atoms for the NMR analysis.





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